2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
Description
This compound features a benzoxazine core (a six-membered oxygen- and nitrogen-containing heterocycle) with a methoxy group at position 5, two ketone (dioxo) groups at positions 2 and 4, and an acetic acid substituent at position 3. Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or as a building block for bioactive molecules .
Properties
Molecular Formula |
C11H9NO6 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-(5-methoxy-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-6-3-2-4-7-9(6)10(15)12(5-8(13)14)11(16)18-7/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
FNXMBZJSOCNDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)N(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of 2-Aminophenols with Acylating Agents
Specific Preparation Approaches for 2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic Acid
Stepwise Synthesis via 2-Aminophenol Derivatives
- Starting Materials: 5-methoxy-2-aminophenol or its derivatives serve as the aromatic amine component.
- Acylation: Reaction with chloroacetyl chloride or maleic anhydride introduces the acetic acid substituent at the 2-position.
- Cyclization: Intramolecular cyclocondensation under reflux in suitable solvents (e.g., MIBK or benzene) with bases such as sodium bicarbonate promotes ring closure to form the benzoxazinone core.
- Purification: Recrystallization or chromatographic techniques yield the pure target compound.
Chemoenzymatic Synthesis for Optical Purity
Recent advances include chemoenzymatic routes employing enzymes such as ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) to catalyze asymmetric hydroamination of substituted 2-aminophenols with fumarate. This biocatalytic step produces enantiomerically enriched amino acid intermediates, which upon acid-catalyzed esterification and cyclization yield dihydrobenzoxazinones with high optical purity (enantioselective excess >99%). This method is advantageous for producing chiral benzoxazinones related to the target compound with good overall yields (up to 63%).
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Spectroscopic Characterization: IR, ^1H NMR, UV-Vis, and elemental analysis confirm structure and purity. Notably, disappearance of signals corresponding to starting materials and appearance of benzoxazinone characteristic peaks validate successful synthesis.
- Purification: Recrystallization from suitable solvents or chromatographic separation ensures removal of side products such as unreacted amines or byproducts formed during Mannich reactions.
Summary of Preparation Methods
Chemical Reactions Analysis
Reactivity of the Benzoxazinone Core
The 1,3-benzoxazin-2,4-dione scaffold in Compound A is electrophilic at the carbonyl carbons (C-2 and C-4), enabling nucleophilic attack and cyclocondensation reactions. Key transformations include:
Cyclocondensation with Amines or Hydrazines
-
Reaction with Hydrazines :
Analogous 1,3-benzoxazin-2,4-diones react with hydrazines to form pyrazole- or triazole-fused heterocycles via nucleophilic attack at C-4. For example, thionyl chloride-mediated cyclization with hydrazines yields sulfur-containing fused systems (e.g., thiadiazolo[3,4-c]benzoxazines) .-
Example Reaction :
-
-
Reaction with Primary Amines :
Substitution at C-2 or C-4 can occur, forming imine intermediates that undergo cyclization to generate quinazolinone derivatives .
Ring-Opening Reactions
Under acidic or basic conditions, the oxazinone ring may undergo hydrolysis. For instance:
-
Acidic Hydrolysis :
Cleavage of the lactam ring generates 2-aminophenol derivatives functionalized with acetic acid. -
Basic Hydrolysis :
The acetic acid side chain may undergo saponification, yielding carboxylate salts under alkaline conditions .
Functionalization of the Acetic Acid Substituent
The acetic acid group at position 3 participates in typical carboxylic acid reactions:
Esterification
-
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (HSO, HCl).
Amidation
-
Reagents : Amines (e.g., NH, alkylamines) via coupling agents (EDC, DCC).
Transformations Involving the Methoxy Group
The methoxy group at position 5 is relatively inert but can undergo demethylation under harsh conditions:
Demethylation
-
Reagents : BBr, HI, or HSO at elevated temperatures.
Oxidation and Reduction
-
Oxidation of the Acetic Acid Side Chain :
-
Reduction of the Benzoxazinone Core :
Complex Heterocycle Formation
Compound A serves as a precursor for fused heterocycles via multicomponent reactions:
Biological Relevance
While Compound A itself is not explicitly studied in the provided sources, structurally related 1,3-benzoxazinones exhibit:
Scientific Research Applications
2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Variations
Benzoxazine vs. Thiazine Derivatives
- Compound 3 and 6 () : These contain a thiazine ring (sulfur instead of oxygen in the heterocycle). Compound 6, for example, has a methoxy group and methyl ester, but its sulfur atom increases electron density compared to benzoxazine. This alters reactivity, such as susceptibility to ring-opening reactions .
- Benzoxazole Derivatives () : The benzoxazole ring (fused benzene and oxazole) lacks the dihydro- and dioxo-moieties of the target compound, reducing conformational flexibility and hydrogen-bonding capacity .
Dihydropyrimidine Derivatives
- JF0048 (): A 3-benzyl-dihydropyrimidinone acetic acid. JF0048 shows selective inhibition of aldose reductase, suggesting the target compound’s benzoxazine core may offer unique selectivity profiles .
- 5-Fluorouracil-1-yl Acetic Acid () : These derivatives, with a fluorinated pyrimidine ring, are designed for antitumor activity. The absence of a fused benzene ring reduces aromatic stacking interactions compared to benzoxazine .
Functional Group Impact
Methoxy Substituents
- The 5-methoxy group in the target compound and compound 6 () enhances lipophilicity and metabolic stability. However, in JF0048 () , a nitrobenzyl group introduces strong electron-withdrawing effects, critical for enzyme active-site binding .
Acetic Acid Side Chain
Physical Properties and Crystallography
- Crystal Packing () : Similar dihydrobenzothiazine and benzoxazine derivatives form carboxylic acid dimers via O–H···O hydrogen bonds. The target compound’s acetic acid group likely adopts similar packing, influencing solubility and stability .
- Conformational Analysis : The benzoxazine ring’s half-chair conformation (observed in related compounds) may restrict rotational freedom, enhancing binding specificity compared to flexible dihydropyrimidines .
Biological Activity
2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and discusses structure-activity relationships (SAR) that influence these effects.
Chemical Formula: C₉H₉NO₄
Molecular Weight: 181.17 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration purposes)
Antimicrobial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit varying degrees of antimicrobial activity. In a study involving several benzoxazine derivatives, it was found that many exhibited selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans.
Table 1: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|---|
| 1 | Bacillus subtilis | 10 |
| 2 | Candida albicans | 15 |
| 3 | Escherichia coli | 25 |
The SAR studies suggest that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups may reduce it. For example, compounds with methoxy groups showed improved efficacy compared to those with halogen substituents .
Anticancer Activity
The anticancer potential of benzoxazine derivatives has been investigated with promising results. A study demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Table 2: Cytotoxicity of Benzoxazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 12 |
| B | A549 | 8 |
| C | PC3 | 15 |
The observed cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells, indicating their potential as selective anticancer agents .
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of various benzoxazine derivatives against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives had MIC values as low as 5 µM, indicating potent antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
- Case Study on Anticancer Properties : Another investigation focused on the anticancer activity of a specific benzoxazine derivative in vitro. The compound demonstrated significant growth inhibition in several cancer cell lines with IC50 values ranging from 6 to 12 µM. Mechanistic studies suggested that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
